molecular formula C14H10F2O3 B6399871 3-(3,5-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261950-32-6

3-(3,5-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6399871
CAS No.: 1261950-32-6
M. Wt: 264.22 g/mol
InChI Key: TYVQQXUSDWKDML-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-methoxybenzoic acid is an aromatic compound that features a benzoic acid core substituted with a 3,5-difluorophenyl group and a methoxy group

Properties

IUPAC Name

3-(3,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-11(3-2-4-12(13)14(17)18)8-5-9(15)7-10(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQQXUSDWKDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689636
Record name 3',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-32-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′,5′-difluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorophenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,5-difluorophenylboronic acid and 2-methoxybenzoic acid.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions can be employed.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be applied.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine would yield brominated derivatives of the compound.

Scientific Research Applications

3-(3,5-Difluorophenyl)-2-methoxybenzoic acid has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: It can be used in studies investigating the interactions of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-2-methoxybenzoic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: This compound is structurally similar but lacks the methoxy group.

    3-(3,5-Difluorophenyl)benzoic acid: Similar but without the methoxy substitution.

Uniqueness: 3-(3,5-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and interaction with specific targets.

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